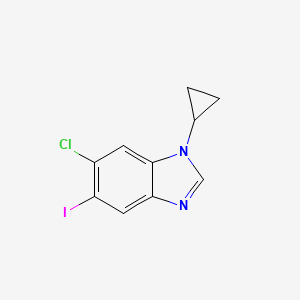
6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. The presence of chlorine, cyclopropyl, and iodine substituents in this compound makes it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate substituted carboxylic acids or their derivatives. One common method involves the reaction of 4-chloro-2-iodoaniline with cyclopropyl isocyanate under controlled conditions to form the desired benzimidazole derivative. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and dimethylformamide (DMF), respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography may be employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to obtain reduced derivatives.
Substitution: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), potassium thiocyanate (KSCN)
Major Products Formed
Oxidation: Benzimidazole N-oxides
Reduction: Reduced benzimidazole derivatives
Substitution: Azido or thiocyanato derivatives
Wissenschaftliche Forschungsanwendungen
6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antiviral properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-1H-benzimidazole
- 5-Iodo-1H-benzimidazole
- 1-Cyclopropyl-1H-benzimidazole
Uniqueness
6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole is unique due to the presence of multiple substituents (chlorine, cyclopropyl, and iodine) on the benzimidazole ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall properties compared to its simpler analogs.
Eigenschaften
Molekularformel |
C10H8ClIN2 |
|---|---|
Molekulargewicht |
318.54 g/mol |
IUPAC-Name |
6-chloro-1-cyclopropyl-5-iodobenzimidazole |
InChI |
InChI=1S/C10H8ClIN2/c11-7-3-10-9(4-8(7)12)13-5-14(10)6-1-2-6/h3-6H,1-2H2 |
InChI-Schlüssel |
BUOLYWGEWFDWGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C=NC3=CC(=C(C=C32)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


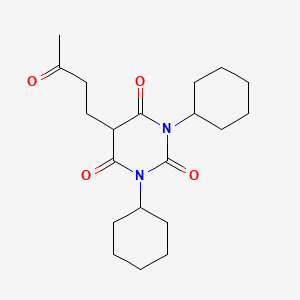
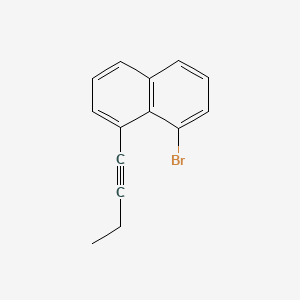

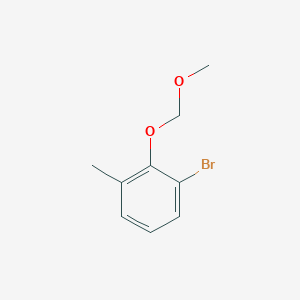





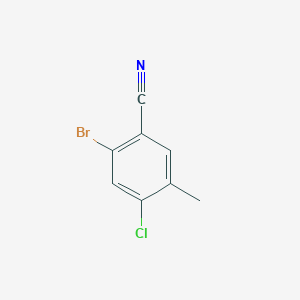
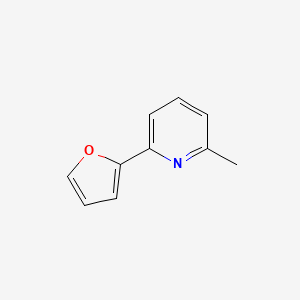

![1,3-Dimethyl-1,5-dihydro-2H-cyclohepta[4,5]furo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B13934849.png)
![6-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)-4H-benzo[1,4]thiazin-3-one](/img/structure/B13934867.png)
